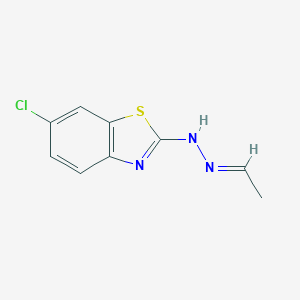
Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chloro group and an ethylidenehydrazino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole typically involves the condensation of 6-chloro-1,3-benzothiazole-2-amine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-Chloro-1,3-benzothiazole: Lacks the ethylidenehydrazino group but shares the benzothiazole core.
2-Amino-6-chlorobenzothiazole: Contains an amino group instead of the ethylidenehydrazino group.
6-Chloro-2-methylbenzothiazole: Features a methyl group instead of the ethylidenehydrazino group.
Uniqueness: 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is unique due to the presence of the ethylidenehydrazino group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions and interactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
100220-33-5 |
|---|---|
Formule moléculaire |
C9H8ClN3S |
Poids moléculaire |
225.7 g/mol |
Nom IUPAC |
6-chloro-N-[(E)-ethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-2-11-13-9-12-7-4-3-6(10)5-8(7)14-9/h2-5H,1H3,(H,12,13)/b11-2+ |
Clé InChI |
VEQRGMKJTIFRJQ-BIIKFXOESA-N |
SMILES |
CC=NNC1=NC2=C(S1)C=C(C=C2)Cl |
SMILES isomérique |
C/C=N/NC1=NC2=C(S1)C=C(C=C2)Cl |
SMILES canonique |
CC=NNC1=NC2=C(S1)C=C(C=C2)Cl |
Synonymes |
Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















